Product packaging for Spiro[isochroman-4,4'-piperidine](Cat. No.:CAS No. 909034-85-1)

Spiro[isochroman-4,4'-piperidine]

Cat. No.: B1313526
CAS No.: 909034-85-1
M. Wt: 203.28 g/mol
InChI Key: QKTGFZPABWGWIF-UHFFFAOYSA-N
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Description

The Significance of Spirocyclic Scaffolds in Contemporary Chemical Biology Research

Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are gaining prominence in drug discovery and chemical biology. Their inherent three-dimensionality allows for the creation of molecules with complex and well-defined shapes, a desirable trait for interacting with the intricate binding sites of biological targets. This structural rigidity can lead to higher potency and selectivity, as the molecule is pre-organized for binding, reducing the entropic penalty upon interaction with a receptor or enzyme.

The introduction of a spirocyclic core, such as that in Spiro[isochroman-4,4'-piperidine], can significantly influence a molecule's physicochemical properties. The increased sp3 character, a measure of the fraction of carbon atoms that are tetrahedrally bonded, is often associated with improved solubility, metabolic stability, and a reduced likelihood of off-target effects compared to flat, aromatic systems. These advantages have made spirocycles attractive components in the development of new drugs for a wide range of diseases.

Historical Context and Evolution of Research on Spiro[isochroman-4,4'-piperidine]

The exploration of Spiro[isochroman-4,4'-piperidine] and its analogues dates back to the early 1980s. A series of seminal studies by Yamato and his colleagues laid the groundwork for understanding the chemical synthesis and biological potential of this class of compounds. Their work focused on the preparation of various 1'-alkylspiro[isochroman-4,4'-piperidines] and the investigation of their pharmacological activities.

A key area of this early research was the evaluation of these compounds as inhibitors of histamine (B1213489) release. nih.govnih.govnih.gov In one of their initial studies, researchers synthesized a number of 1'-alkylspiro[isochroman-4,4'-piperidines] and tested their ability to inhibit compound 48/80-induced histamine release from rat peritoneal mast cells. nih.gov This foundational work established a structure-activity relationship, providing insights into how modifications to the piperidine (B6355638) nitrogen affect biological activity. nih.gov Subsequent papers in this series further explored these relationships, expanding the library of analogues and refining the understanding of their pharmacological effects. nih.govnih.gov

While the initial focus was on anti-allergic potential, the versatile structure of the Spiro[isochroman-4,4'-piperidine] scaffold has since led to its investigation in other therapeutic areas. The fundamental synthetic routes and biological screening protocols established in these early studies have provided a platform for the continued evolution of research on this intriguing spirocyclic system.

Current Academic Landscape and Future Trajectories for Spiro[isochroman-4,4'-piperidine] Investigations

The current academic landscape reveals a continued and broadening interest in spirocyclic scaffolds, including the Spiro[isochroman-4,4'-piperidine] core. While direct research on the parent compound is often a starting point, the main focus has shifted towards the synthesis and evaluation of diverse derivatives to explore a wider range of biological targets. The related spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold, for instance, has been investigated for its potential in treating cancer and metabolic disorders. researchgate.netnih.govnih.gov

Recent studies on related spiro-isoquinoline piperidine derivatives have shown their potential as phosphodiesterase 5 (PDE5) inhibitors, which have applications in the treatment of cardiovascular diseases. nih.gov This suggests that the Spiro[isochroman-4,4'-piperidine] scaffold could also be a valuable template for the design of inhibitors for this enzyme class. The ability to introduce substituents on both the isochroman (B46142) and piperidine rings allows for fine-tuning of the molecule's properties to achieve desired potency and selectivity.

Future research on Spiro[isochroman-4,4'-piperidine] is likely to follow several key trajectories. The development of novel synthetic methodologies, including asymmetric synthesis to control stereochemistry at the spiro-center, will be crucial for accessing a wider diversity of analogues. Furthermore, the application of computational modeling and structure-based drug design will enable more rational exploration of the chemical space around this scaffold. As our understanding of complex diseases deepens, the unique three-dimensional nature of Spiro[isochroman-4,4'-piperidine] will continue to make it an attractive starting point for the development of the next generation of selective and effective therapeutics. The exploration of this scaffold in areas such as neuroscience and infectious diseases, where target specificity is paramount, represents a promising avenue for future investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO B1313526 Spiro[isochroman-4,4'-piperidine] CAS No. 909034-85-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[1,3-dihydroisochromene-4,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-12-11(3-1)9-15-10-13(12)5-7-14-8-6-13/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTGFZPABWGWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COCC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445771
Record name Spiro[isochroman-4,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909034-85-1
Record name Spiro[isochroman-4,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Spiro Isochroman 4,4 Piperidine and Its Analogues

Strategic Approaches to Spiro[isochroman-4,4'-piperidine] Core Construction

The synthesis of the spiro[isochroman-4,4'-piperidine] framework can be approached through several strategic disconnections. These strategies generally fall into two main categories: formation of the piperidine (B6355638) ring onto a pre-existing isochroman (B46142) or isochromanone precursor, or construction of the isochroman ring onto a piperidine-containing starting material. The choice of strategy is often dictated by the availability of starting materials and the desired substitution patterns on the final molecule.

Multicomponent Reactions in Spiro[isochroman-4,4'-piperidine] Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular architectures in a single step. While specific MCRs for the direct synthesis of spiro[isochroman-4,4'-piperidine] are not extensively documented, the principles of MCRs have been successfully applied to the synthesis of other spiropiperidine derivatives. For instance, a one-pot, three-component synthesis of bis-spiro piperidine derivatives has been achieved using amines, formaldehyde, and dimedone under ultrasonic irradiation, with a nano γ-alumina supported antimony(V) chloride catalyst. rsc.org This highlights the potential for developing similar MCR strategies for the spiro[isochroman-4,4'-piperidine] core, likely involving a β-phenylethylamine derivative, a suitable aldehyde or ketone, and a piperidine precursor.

Spiroannulation Processes in the Formation of Spiro[isochroman-4,4'-piperidine]

Spiroannulation, the formation of a new ring at a spiro center, is a key strategy for constructing the spiro[isochroman-4,4'-piperidine] system. A notable example involves the synthesis of 1'-alkylspiro[isochroman-4,4'-piperidines]. nih.gov In this approach, the isochroman ring is constructed onto a pre-formed piperidine. The synthesis starts from a substituted phenethyl alcohol which undergoes a series of transformations to introduce the necessary functionalities for the subsequent cyclization to form the isochroman ring at the 4-position of the piperidine.

A related strategy is the Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinolines, which can be adapted for the construction of the isochroman portion of the molecule. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgdepaul.eduyoutube.com By using a precursor where the aryl group contains a suitably positioned oxygen-containing substituent, this methodology could potentially be applied to form the isochroman ring of the target spiro compound.

Directed Cyclization Strategies for Spiro[isochroman-4,4'-piperidine] Systems

Directed cyclization reactions are pivotal in the synthesis of the spiro[isochroman-4,4'-piperidine] core, often serving as the key ring-forming step. An established method for the synthesis of spiro[isochroman-piperidine] analogues involves the cyclization of a precursor containing both the phenethyl alcohol moiety and the piperidine ring. nih.govnih.govnih.gov For instance, the synthesis of 1'-alkylspiro[isochroman-4,4'-piperidines] utilizes the reaction of a substituted 2-phenylethanol (B73330) with 1-alkyl-4-piperidone to form an intermediate which then undergoes an acid-catalyzed cyclization to yield the desired spiro compound. nih.gov

In a different approach, the synthesis of furoxan-coupled spiro-isoquinolino-piperidine derivatives involves the cyclization of an N-substituted piperidine-4-carboxamide derivative with a phenethyl group. nih.gov This reaction, mediated by trifluoromethanesulfonic acid, leads to the formation of a spiro[isoquinoline-4,4'-piperidine] system, which is structurally analogous to the target compound. nih.gov

Catalytic Systems in the Synthesis of Spiro[isochroman-4,4'-piperidine] Derivatives

The development of catalytic systems has significantly advanced the synthesis of complex heterocyclic compounds, including spiropiperidines. Both Lewis acid and asymmetric catalysis have shown promise in facilitating the construction of the spiro[isochroman-4,4'-piperidine] scaffold with high efficiency and stereocontrol.

Lewis Acid Catalysis in Spiro[isochroman-4,4'-piperidine] Ring Formation

Lewis acid catalysis has been effectively employed in cycloaddition reactions to form spiropiperidine systems. A notable example is the Sc(OTf)₃-catalyzed [4+2] cycloaddition of donor-acceptor cyclobutanes with iminooxindoles to generate spiro[piperidine-3,2'-oxindoles]. nih.gov While not directly applied to spiro[isochroman-4,4'-piperidine], this methodology demonstrates the potential of Lewis acids to activate substrates and promote the formation of the piperidine ring in a spirocyclic context. nih.gov The mechanism involves the Lewis acid coordinating to an ester group, facilitating a C-C bond cleavage and subsequent cycloaddition. nih.gov Similar strategies could be envisioned for the synthesis of spiro[isochroman-4,4'-piperidine] by reacting a suitable isochroman-derived dienophile with a piperidine-based component in the presence of a Lewis acid catalyst.

Furthermore, the Pictet-Spengler reaction, a key strategy for forming the isochroman ring, is traditionally catalyzed by protic acids but can also be effectively promoted by Lewis acids. wikipedia.org The use of a Lewis acid could offer advantages in terms of reaction conditions and substrate scope.

Asymmetric Catalysis for Enantioselective Spiro[isochroman-4,4'-piperidine] Synthesis

The development of enantioselective methods for the synthesis of spiro[isochroman-4,4'-piperidine] is crucial for accessing single enantiomers for pharmacological evaluation. While specific asymmetric catalytic systems for the target molecule are not widely reported, related methodologies provide a strong foundation.

A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine (B92270) derivative has been developed to produce enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. organic-chemistry.orgtmc.edu This approach, which demonstrates high yields and excellent enantioselectivity, could potentially be adapted to synthesize chiral piperidine building blocks for the subsequent construction of the spiro[isochroman-4,4'-piperidine] core. organic-chemistry.orgtmc.edu

Emerging Roles of Nanocatalysts in Spiro[isochroman-4,4'-piperidine] Chemistry

The application of nanocatalysts in organic synthesis has gained considerable attention due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. In the context of spiro heterocycle synthesis, including structures related to spiro[isochroman-4,4'-piperidine], several nanocatalyst systems have shown promise.

Recent studies have highlighted the use of various nanocatalysts for the synthesis of spiro compounds, demonstrating advantages such as high efficiency, mild reaction conditions, and catalyst reusability. researchgate.net For instance, nano γ-alumina supported antimony(V) chloride has been effectively used as a heterogeneous nanocatalyst for the synthesis of bis-spiro piperidine derivatives. nih.govrsc.orgscispace.com The strong acidic nature of this nanocatalyst plays a crucial role in accelerating the reaction rate. nih.govrsc.org This catalyst has been thoroughly characterized using techniques such as FT-IR, XRD, and TEM. nih.govrsc.orgscispace.com

Another notable example is the use of magnetic Fe2O3@SiO2 nanoparticles encapsulated with thiamine (B1217682) hydrochloride as an organo-nanocatalyst. researchgate.net This system has been successfully employed in the synthesis of spiro heterocycles under ultrasonic conditions, offering a green and economical synthetic route. researchgate.net Furthermore, ZnO nanoparticles have been utilized as an efficient and reusable catalyst for the one-pot, three-component synthesis of novel spiro[indoline-pyranodioxine] derivatives under both conventional heating and microwave irradiation. semanticscholar.orgnih.gov The use of microwave irradiation in conjunction with ZnO nanoparticles has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. semanticscholar.orgnih.gov

Magnetic carbon nitride nanosheets functionalized with SbCl3@Fe3O4/g-C3N4 have also emerged as a reusable catalyst for the green synthesis of spiro[indole‐quinazoline] derivatives. jsynthchem.com This catalyst demonstrates excellent magnetic properties, high stability, and superior catalytic activity in one-pot multicomponent reactions. jsynthchem.com

Table 1: Overview of Nanocatalysts in Spiro-Heterocycle Synthesis
NanocatalystSynthetic ApplicationKey Advantages
Nano γ-alumina supported Sb(V)Synthesis of bis-spiro piperidines nih.govrsc.orgscispace.comHigh efficiency, reusability, mild conditions nih.govscispace.com
Magnetic Fe2O3@SiO2 encapsulated with thiamine hydrochlorideSynthesis of oxygen and nitrogen-containing spiro heterocycles researchgate.netGreen, economical, efficient under ultrasonication researchgate.net
ZnO nanoparticlesSynthesis of spiro[indoline-pyranodioxine] derivatives semanticscholar.orgnih.govReusable, efficient under microwave irradiation semanticscholar.orgnih.gov
Magnetic carbon nitride nanosheets with SbCl3@Fe3O4/g-C3N4Synthesis of spiro[indole-quinazoline] derivatives jsynthchem.comReusable, high stability, excellent catalytic activity jsynthchem.com

Functional Group Transformations and Derivatization Strategies for Spiro[isochroman-4,4'-piperidine]

The ability to selectively modify the spiro[isochroman-4,4'-piperidine] core is crucial for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.govnih.gov Research in this area focuses on stereoselective and regioselective modifications of both the piperidine and isochroman moieties.

Stereoselective and Regioselective Modifications of the Piperidine Moiety

The piperidine ring is a common feature in many bioactive molecules, and methods for its selective functionalization are of great interest. nih.gov Strategies for the stereoselective synthesis of piperidines often involve oxidative carbon-hydrogen bond functionalizations of enamides, which can proceed with high efficiency and stereocontrol. rsc.org The development of modular and stereoselective syntheses, such as the one-pot synthesis of piperidin-4-ols via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement, provides access to highly functionalized piperidines. nih.gov

Site-selective C-H functionalization of the piperidine ring can be controlled by the choice of catalyst and the nature of the amine-protecting group. researchgate.net For example, different rhodium catalysts can direct functionalization to the C2 or C4 positions of the piperidine ring. researchgate.net The synthesis of 2-spiropiperidines has been achieved through methods like reductive lithiation and 1,3-dipolar cycloadditions. whiterose.ac.uk Kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines using a chiral base like n-BuLi/sparteine allows for the preparation of enantioenriched piperidines. whiterose.ac.uk

Transformations of the Isochroman Ring System

The isochroman ring system also offers opportunities for structural diversification. researchgate.net The synthesis of spiro-annelated isochromanones can be achieved through the ring expansion of benzocyclobutenones. researchgate.net The oxa-Pictet-Spengler reaction is a fundamental method for constructing the isochroman motif. researchgate.net

Transformations of the isochroman ring can be achieved through various methods. For instance, the reduction of a spirochromanone-piperidine compound with sodium borohydride (B1222165) yields the corresponding spirochromanol-piperidine. clockss.org Further transformations can be investigated to convert the spirochromanol to the desired spirochroman-piperidine. clockss.org Additionally, α-substituted isochromans can be prepared through an electrochemical cross-dehydrogenative coupling reaction between isochroman and unactivated ketones. organic-chemistry.org

Methodological Advancements in Spiro[isochroman-4,4'-piperidine] Synthesis Optimization

Optimizing synthetic routes to spiro[isochroman-4,4'-piperidine] and its analogues is essential for large-scale production and for facilitating medicinal chemistry efforts. clockss.org This involves the development of practical and high-yield synthetic sequences, often starting from commercially available materials. clockss.org

A key aspect of optimization is the careful selection of reagents, catalysts, and reaction conditions. For example, in Suzuki-Miyaura coupling reactions used to construct biaryl systems within these scaffolds, the choice of palladium ligand and base, as well as control over moisture and oxygen content, is critical for successful scale-up. clockss.org

The development of one-pot multicomponent reactions (MCRs) represents a significant advancement in the synthesis of complex molecules like spiro[isochroman-4,4'-piperidine]. nih.govscispace.com MCRs offer high atom economy and efficiency by generating structural complexity in a single step from multiple reactants. nih.govscispace.com The use of microwave-assisted organic synthesis has also been shown to be a powerful tool for accelerating reaction rates and improving yields in the synthesis of spiro compounds. unimi.it For instance, a microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino methodology has been developed for the synthesis of spiro compounds in good yields. unimi.it

Structure Activity Relationship Sar and Conformational Dynamics of Spiro Isochroman 4,4 Piperidine Analogues

Systematic Elucidation of Structural Determinants for Biological Efficacy

The biological activity of Spiro[isochroman-4,4'-piperidine] analogues is profoundly influenced by the nature and position of substituents on both the isochroman (B46142) and piperidine (B6355638) moieties. Early research into this scaffold focused on its potential to inhibit histamine (B1213489) release from mast cells. rsc.orgnih.govnih.govnih.gov Studies involving the preparation of 1'-alkylspiro[isochroman-4,4'-piperidines] revealed that the choice of the alkyl group on the piperidine nitrogen is a critical determinant of activity. nih.gov

The core spiro[isochroman-4,4'-piperidine] structure is part of a larger family of spiro-piperidine compounds that exhibit a wide range of biological activities, including antileishmanial, antibacterial, and anticancer properties. nih.govresearchgate.net For instance, the piperidine ring is a well-established scaffold in many biologically active compounds and natural products. nih.gov Its presence within the spiro framework provides a key site for modification.

Quantitative Analysis of Substituent Effects on Spiro[isochroman-4,4'-piperidine] Bioactivity

Quantitative structure-activity relationship (QSAR) studies on related spiro-piperidine scaffolds provide precise insights into how specific substituents impact bioactivity. In a series of spiro[chroman-2,4'-piperidin]-4-one derivatives evaluated as cytotoxic agents against human cancer cell lines, the nature of the substituent on the piperidine nitrogen dramatically influenced potency. researchgate.net

For example, a derivative featuring a sulfonyl spacer (Compound 16 ) exhibited the most potent activity, with IC50 values ranging from 0.31 to 5.62 μM. In stark contrast, a derivative with a trimethoxyphenyl group (Compound 15 ) was the least potent, showing IC50 values between 18.77 and 47.05 μM. researchgate.net This highlights a quantitative difference in efficacy of over 60-fold, depending on the chosen substituent.

Compound IDKey Structural FeatureIC50 Range (μM)Target Cell LinesReference
16 Sulfonyl spacer on piperidine0.31 - 5.62MCF-7, A2780, HT-29 researchgate.net
15 Trimethoxyphenyl group on piperidine18.77 - 47.05MCF-7, A2780, HT-29 researchgate.net

Similarly, in a study of spiro[chromane-2,4'-piperidine] derivatives as GPR119 agonists, extensive SAR studies led to an optimized candidate, (R)-29, with an EC50 of 54 nM. nih.gov The initial lead compound, which had a less optimal substitution pattern, showed a significantly lower potency with an EC50 of 369 nM. nih.gov This quantitative data underscores the importance of fine-tuning substituents to maximize biological response.

CompoundPotency (EC50)EmaxTargetReference
Lead Compound 11 369 nM82%GPR119 nih.gov
Optimized Candidate (R)-29 54 nM181%GPR119 nih.gov

These examples quantitatively demonstrate that substituents influence activity through a combination of steric, electronic, and hydrophobic effects, which collectively determine the binding affinity of the molecule to its target.

Influence of Ring Conformation and Stereochemistry on Spiro[isochroman-4,4'-piperidine] Interactions

The spiro junction at the C4 position of the isochroman and C4' of the piperidine ring introduces significant conformational rigidity. This restriction of free rotation is a defining characteristic of the scaffold and plays a crucial role in how these molecules present their pharmacophoric features to a biological target. nih.gov While detailed crystallographic or NMR conformational studies specifically for the parent Spiro[isochroman-4,4'-piperidine] are not widely published, valuable insights can be drawn from computational modeling and studies of closely related analogues.

Molecular modeling of spiro[chromene-2,4′-piperidine]s, for instance, reveals that the rigid chromene scaffold engages in specific aromatic stacking interactions with phenylalanine residues (PHE327 and PHE328) in the 5-HT2C receptor binding pocket. nih.gov Simultaneously, the charged nitrogen of the piperidine ring forms a strong salt bridge with an aspartic acid residue (ASP134). nih.gov The fixed spatial relationship between the aromatic portion and the basic nitrogen, enforced by the spiro-linkage, is critical for this high-affinity binding. Any alteration in this geometry, such as moving the piperidine connection from the 4'- to the 3'-position, results in a loss of activity. nih.gov

Furthermore, stereochemistry at the spiro center and on any substituted positions on the rings is paramount. Although the parent compound is achiral, substitution can introduce chiral centers. It is a well-established principle in medicinal chemistry that stereoisomers can have vastly different biological activities, potencies, and metabolic profiles. This is because biological targets like receptors and enzymes are chiral environments, leading to stereospecific recognition. The design of spiro[chromane-2,4'-piperidine] GPR119 agonists specifically identified the (R)-enantiomer as the more potent candidate, demonstrating the importance of stereochemistry in optimizing interactions with the target. nih.gov

Rational Design Principles for Spiro[isochroman-4,4'-piperidine] Structural Optimization

The development of potent and selective agents based on the Spiro[isochroman-4,4'-piperidine] scaffold is guided by several rational design principles derived from SAR and modeling studies.

Exploitation of Conformational Restriction : The inherent rigidity of the spirocyclic system is a key design element. It reduces the entropic penalty upon binding to a target and presents substituents in a well-defined spatial orientation. The initial design of GPR119 agonists, for example, explicitly exploited the conformational restriction in the linker-to-tail moiety of the spiro scaffold. nih.gov

Molecular Modeling and Docking : Computational studies are invaluable for optimizing interactions. As seen with 5-HT2C receptor agonists, docking studies can predict key interactions, such as salt bridges and π–π stacking, guiding the placement of functional groups to enhance binding affinity. nih.gov Similarly, modeling of spiro-isoquinolino piperidine derivatives as PDE 5 inhibitors provided structural insights that explained the observed binding and activity. nih.gov

Scaffold Hopping and Bioisosteric Replacement : The core scaffold can be modified to improve properties while maintaining key binding interactions. In one instance, a new class of 5-HT2C receptor agonists was identified by removing a ring from a known polycyclic ligand and performing a scaffold hop to the spiro[chromene-2,4′-piperidine] system. nih.gov This approach can lead to novel chemotypes with improved selectivity or pharmacokinetic profiles.

Targeted Substituent Modification : SAR data provides clear vectors for optimization. For instance, identifying that small halogen atoms at the 7-position of the chromene ring improve potency and selectivity for the 5-HT2C receptor provides a clear path for further analogue synthesis. nih.gov Likewise, the discovery that a sulfonyl-containing substituent on the piperidine nitrogen enhances anticancer activity points toward a promising area for structural elaboration. researchgate.net

By integrating these principles, researchers can rationally design and optimize Spiro[isochroman-4,4'-piperidine] analogues to achieve desired biological effects with greater potency and selectivity.

Molecular Mechanisms of Action and Biological Target Engagement of Spiro Isochroman 4,4 Piperidine

Receptor Binding Profiles and Ligand-Receptor Kinetics of Spiro[isochroman-4,4'-piperidine]

The spiro[isochroman-4,4'-piperidine] scaffold has proven to be a versatile platform for the development of ligands targeting a range of receptors. The following sections characterize its interactions with several key receptor families.

Characterization of Sigma Receptor Ligand Activity

Derivatives of the spiro[isochroman-4,4'-piperidine] class have been identified as potent and selective ligands for sigma receptors. Symmetrically connected spiro[ ebi.ac.ukbenzopyran-1,4'-piperidines] are particularly noteworthy for their high affinity for the sigma-1 (σ₁) receptor subtype. nih.gov Altering the connectivity of the piperidine (B6355638) ring to an unsymmetrical arrangement, as in spiro[ ebi.ac.ukbenzopyran-1,3'-piperidines], leads to a notable reduction in sigma-1 receptor affinity, although selectivity over sigma-2 (σ₂) and NMDA receptors is maintained. nih.gov

Bioisosteric replacement of the benzopyran oxygen with sulfur to create spiro[piperidine-4,4'-thieno[3,2-c]pyrans] has also yielded highly potent sigma-1 receptor ligands. Several N-substituted derivatives within this thiophene series exhibit Kᵢ values in the sub-nanomolar range, indicating very high binding affinity. nih.gov These compounds also demonstrate significant selectivity against a panel of other receptors, including sigma-2, various serotonin receptors (5-HT₁ₐ, 5-HT₆, 5-HT₇), alpha-adrenergic receptors (α₁ₐ, α₂), and NMDA receptors. nih.gov The activity of some of these derivatives in preclinical models suggests potential sigma-1 antagonistic properties. nih.govresearchgate.net

Table 1: Sigma-1 Receptor Binding Affinities of Spiro[piperidine-4,4'-thieno[3,2-c]pyran] Derivatives

Compound N-Substituent Kᵢ (nM) for σ₁ Receptor
2a Benzyl 0.32 nih.gov
2d Cyclohexylmethyl 0.29 nih.gov
2i p-Fluorobenzyl 0.62 nih.gov

Investigation of Melanocortin Receptor Agonism/Antagonism

The spiro[isochroman-4,4'-piperidine] framework has been successfully utilized to develop modulators of the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis. A series of 3H-spiro[isobenzofuran-1,4'-piperidine] based compounds have been synthesized and identified as potent, selective, and orally bioavailable MC4R agonists. researchgate.netnih.gov Conversely, other structural modifications to the spiro[isochroman-4,4'-piperidine] core have led to the development of selective MC4R antagonists, which are being investigated for conditions such as cachexia. google.comresearchgate.net The ability to generate both agonists and antagonists from the same chemical scaffold highlights its versatility in targeting the MC4R.

Analysis of Neurokinin Receptor Modulation

Spiro-substituted piperidines have been investigated as antagonists for neurokinin (NK) receptors. A series of N-[2-(3,4-dichlorophenyl)-4-(spiro-substituted piperidin-1'-yl)butyl]-N-methylbenzamides were synthesized to explore dual antagonism at NK1 and NK2 receptors. nih.gov Within this series, compound YM-44778 demonstrated high and well-balanced affinity for both NK1 and NK2 receptors, with IC₅₀ values of 18 nM and 16 nM, respectively. nih.gov This compound also showed potent functional antagonism in isolated tissue preparations. nih.gov Further structure-activity relationship studies on 4,4-disubstituted piperidines have led to the identification of highly potent and selective NK1 antagonists, with some compounds exhibiting IC₅₀ values in the low nanomolar range for the human NK1 receptor. nih.gov

Table 2: Neurokinin Receptor Binding Affinities of a Spiro-Substituted Piperidine Derivative

Compound Target Receptor IC₅₀ (nM)
YM-44778 NK1 18 nih.gov
YM-44778 NK2 16 nih.gov

Studies on Somatostatin Receptor Subtype 2 Ligand Interactions

While direct binding data for spiro[isochroman-4,4'-piperidine] itself at the somatostatin receptor subtype 2 (SSTR2) is not extensively detailed in the available literature, structural studies of SSTR2 in complex with non-peptide agonists provide insights into potential binding modes. The cryo-electron microscopy structure of SSTR2 with the selective non-peptide agonist L-054,264 reveals that the ligand binds in a pocket formed by transmembrane helices TM2–TM7 and extracellular loops ECL2–ECL3. nih.gov Key interactions include hydrophobic contacts with residues at the extracellular ends of TM6 and TM7, with a piperidine ring in the agonist forming strong hydrophobic interactions with phenylalanine F294⁷·³⁵. nih.gov These findings suggest that the piperidine moiety of a spiro[isochroman-4,4'-piperidine] derivative could potentially engage in similar interactions within the SSTR2 binding pocket.

Exploration of Opioid and Ghrelin Receptor Binding Modalities

The versatility of the spiro-piperidine scaffold extends to opioid and ghrelin receptors. Spiro[chroman-2,4'-piperidine] derivatives have been developed as potent delta-opioid receptor (DOR) agonists. For instance, an N,N-disubstituted isoindolin-2-yl carboxamide derivative displayed a high affinity for the DOR with a Kᵢ value of 0.53 nM. The protonated amine of opioid ligands typically forms a salt bridge with a conserved aspartic acid residue (D3.32) in the binding pocket of opioid receptors. nih.gov

In the context of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a), spiro(indoline-3,4'-piperidine) derivatives have been synthesized as ghrelin mimetics. ebi.ac.uk These compounds act as agonists, stimulating intracellular calcium elevation in cells expressing the human GHS-R1a, with a potency similar to that of the endogenous ligand ghrelin. ebi.ac.uk

Table 3: Opioid and Ghrelin Receptor Binding Affinities of Spiro-Piperidine Derivatives

Compound Class Target Receptor Binding Affinity (Kᵢ/EC₅₀)
Spiro[chroman-2,4'-piperidine] derivative Delta-Opioid Receptor (DOR) Kᵢ = 0.53 nM
Spiro(indoline-3,4'-piperidine) derivative Ghrelin Receptor (GHS-R1a) Potent Agonist (EC₅₀ not specified) ebi.ac.uk

Enzymatic Inhibition and Activation Mechanisms by Spiro[isochroman-4,4'-piperidine] Derivatives

Derivatives of the spiro[isochroman-4,4'-piperidine] scaffold have demonstrated the ability to modulate the activity of various enzymes.

Spiro[isochroman-piperidine] analogues have been synthesized and evaluated for their ability to inhibit histamine (B1213489) release, a process mediated by the enzyme histidine decarboxylase. nih.govnih.govnih.gov These studies have established a structure-activity relationship for this inhibitory effect.

Furthermore, novel spiro[chroman-2,4'-piperidin]-4-one derivatives have been shown to induce apoptosis in human cancer cell lines. researchgate.net One of the most potent compounds in this series, featuring a sulfonyl spacer, exhibited IC₅₀ values in the range of 0.31 to 5.62 μM against different cancer cell lines. researchgate.net Mechanistic studies revealed that this compound induces early apoptosis and alters cell cycle progression. researchgate.net While the direct enzymatic targets are not fully elucidated in this context, apoptosis induction is a complex process involving the activation of caspase enzymes.

In another study, spiro pyrrolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. semanticscholar.org Several of these compounds were found to be potent inhibitors of both COX-1 and COX-2, with some exhibiting a high selectivity index for COX-2 over COX-1, surpassing that of the reference drug celecoxib. semanticscholar.org

Table 4: Cytotoxic and Enzymatic Inhibitory Activities of Spiro-Piperidine Derivatives

Compound Class Biological Activity IC₅₀/Selectivity
Spiro[chroman-2,4'-piperidin]-4-one derivative Cytotoxicity (MCF-7, A2780, HT-29) 0.31 - 5.62 μM researchgate.net
Spiro pyrrolo[3,4-d]pyrimidine derivative COX-2 Inhibition Selectivity Index up to 175 semanticscholar.org

Phosphodiesterase (PDE) Family Inhibition Profiles

While direct studies on Spiro[isochroman-4,4'-piperidine] as a phosphodiesterase (PDE) inhibitor are not extensively documented, research into structurally similar scaffolds provides insight into the potential of this chemical class. For instance, studies on furoxan-coupled spiro-isoquinolino piperidine derivatives have shown moderate activity as PDE5 inhibitors. nih.gov The PDE5 enzyme is a key regulator of the cyclic guanosine monophosphate (cGMP) pathway and is abundantly expressed in smooth muscle cells. nih.gov

Derivatives of the spiro-isoquinolino piperidine skeleton, a related scaffold, were synthesized and evaluated for their smooth muscle relaxant activity. nih.gov Molecular modeling studies accompanied this research to explain the structural basis for the observed binding and inhibitory activity against PDE5. nih.gov These findings suggest that spiro-piperidine-based structures can be adapted to target the PDE family, although specific inhibition profiles for the spiro[isochroman-4,4'-piperidine] core remain an area for further investigation.

Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibitory Studies

Currently, there is limited publicly available research specifically investigating the inhibitory activity of Spiro[isochroman-4,4'-piperidine] or its direct analogues against Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). These enzymes are the principal regulators of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. nomuraresearchgroup.com While inhibitors of FAAH and MAGL are of significant interest for therapeutic development, the potential of the spiro[isochroman-4,4'-piperidine] scaffold in this context has not been detailed in available studies. nomuraresearchgroup.com

Angiotensin-Converting Enzyme (ACE) Inhibitor Research

There is no readily available scientific literature detailing the investigation or application of the Spiro[isochroman-4,4'-piperidine] scaffold as an inhibitor of the Angiotensin-Converting Enzyme (ACE).

Kinase Modulator Development Based on the Spiro[isochroman-4,4'-piperidine] Scaffold

The development of kinase modulators has explored a variety of heterocyclic scaffolds, including some spiro-piperidine systems. researchgate.net However, specific research focusing on the Spiro[isochroman-4,4'-piperidine] scaffold for kinase modulation is not prominent in the available literature. Kinase inhibitor development often utilizes scaffolds that can mimic the hinge-binding interactions of ATP in the kinase active site. nih.govrsc.org While spiro-piperidine structures have been successfully used to develop inhibitors for enzymes like the histone methyltransferase ASH1L, these efforts have not specifically highlighted the isochroman (B46142) variant. researchgate.net

Acetyl-CoA Carboxylase and Carbonic Anhydrase Modulation

Research into enzyme modulation has examined related spiro-piperidine scaffolds. Specifically, various spiro[chroman-2,4'-piperidin]-4-one derivatives, which are structural isomers of the isochroman series, have been designed and synthesized as inhibitors of acetyl-CoA carboxylase (ACC). nih.gov Several of these compounds demonstrated ACC inhibitory activity in the low nanomolar range. nih.gov The structure-activity relationship of these spiro[chroman-2,4'-piperidin]-4-ones was discussed, but similar detailed studies on the spiro[isochroman-4,4'-piperidine] scaffold for ACC modulation are not available. nih.gov

Regarding carbonic anhydrase, there is no specific literature available that describes the modulation of this enzyme family by compounds containing the Spiro[isochroman-4,4'-piperidine] core.

Cellular Pathway Modulation by Spiro[isochroman-4,4'-piperidine] and its Analogues

The biological activity of spiro[isochroman-4,4'-piperidine] analogues has been most notably documented in the context of immune cell modulation, specifically concerning the inhibition of histamine release.

Mechanism of Histamine Release Inhibition in Immune Cells

Analogues of spiro[isochroman-4,4'-piperidine] have been synthesized and evaluated for their ability to inhibit histamine release from mast cells. nih.govnih.gov In these studies, 1'-alkylspiro[isochroman-4,4'-piperidines] were prepared and tested for their inhibitory effect on compound 48/80-induced histamine release from isolated rat peritoneal mast cells. nih.gov

The research established key structural requirements for this inhibitory activity. The potency of the compounds was found to be highly dependent on the nature of the alkyl substituent on the piperidine nitrogen.

Key Findings from Structure-Activity Relationship (SAR) Studies:

Effect of N-Alkyl Chain Length: The inhibitory activity was significantly influenced by the length of the 1'-alkyl chain. A bell-shaped curve was observed for activity, with the optimal chain length being around seven to eight carbon atoms.

Comparison with other Spiro-systems: The spiro[isochroman-4,4'-piperidine] series generally showed potent activity compared to other tested spiro-piperidine systems.

The table below summarizes the inhibitory activity of selected 1'-alkylspiro[isochroman-4,4'-piperidine] analogues on compound 48/80-induced histamine release.

CompoundN-Alkyl Substituent (R)IC50 (µM) for Histamine Release Inhibition
Analogue 1 n-HexylData Not Specified
Analogue 2 n-HeptylData Not Specified
Analogue 3 n-OctylData Not Specified
Analogue 4 n-NonylData Not Specified

IC50 values represent the concentration required to inhibit 50% of the histamine release induced by compound 48/80. Specific values from the primary literature require direct consultation.

These studies indicate that analogues of Spiro[isochroman-4,4'-piperidine] act as inhibitors of the histamine release cascade in mast cells, a key event in allergic and inflammatory responses. nih.govnih.gov

Regulatory Effects on Cellular Proliferation and Hormone Secretion

Extensive literature reviews reveal a notable scarcity of direct research on the specific regulatory effects of Spiro[isochroman-4,4'-piperidine] on cellular proliferation and hormone secretion. Scientific inquiry has instead focused on structurally related analogs and derivatives, providing insights that may suggest potential, though unconfirmed, activities for the parent compound. The following sections detail the findings for these related molecules, emphasizing that these activities are not directly attributed to Spiro[isochroman-4,4'-piperidine] itself.

Effects on Cellular Proliferation

Research into compounds structurally similar to Spiro[isochroman-4,4'-piperidine] has primarily centered on their potential as anticancer agents, thus indicating an influence on cellular proliferation. For instance, a novel series of spiro[chroman-2,4'-piperidin]-4-one derivatives demonstrated cytotoxic effects against various human cancer cell lines. researchgate.net One particular derivative, identified as compound 16, which features a sulfonyl spacer, showed significant potency with IC50 values ranging from 0.31 to 5.62 μM across different cell lines. researchgate.net Mechanistic studies of this compound in MCF-7 breast cancer cells revealed an induction of early apoptosis and an increase in the percentage of cells in the sub-G1 and G2-M phases of the cell cycle. researchgate.net

Another study focused on spiro-piperidine derivatives as inhibitors of the ASH1L protein, a histone lysine methyltransferase implicated in various cancers. nih.gov A highly potent and selective inhibitor, compound 66s (AS-254s), was identified, which effectively blocked cell proliferation and induced apoptosis in leukemia cells. nih.gov These findings highlight the potential of the spiro-piperidine scaffold in the development of agents that regulate cellular growth and survival.

Table 1: Cytotoxic Activity of a Spiro[chroman-2,4'-piperidin]-4-one Derivative (Compound 16) researchgate.net

Cell LineCancer TypeIC50 (μM)
MCF-7Human Breast Carcinoma0.31 - 5.62
A2780Human Ovarian Cancer0.31 - 5.62
HT-29Human Colorectal Adenocarcinoma0.31 - 5.62

Effects on Hormone and Other Secretions

Direct evidence linking Spiro[isochroman-4,4'-piperidine] to hormone secretion is not available in the current scientific literature. However, studies on its analogs provide some pertinent information on cellular secretion modulation. Research on 1'-alkylspiro[isochroman-4,4'-piperidines] has shown that several of these compounds can inhibit the compound 48/80-induced release of histamine from isolated rat peritoneal mast cells. nih.gov Histamine, while not a classical hormone, is an important signaling molecule whose secretion is a key physiological process.

Furthermore, the broader class of spiro-piperidine derivatives has been investigated for its interaction with hormone receptors. One study led to the discovery of a novel class of spiro-piperidine antagonists for the melanin-concentrating hormone 1 receptor (MCH-1R). nih.gov A specific compound, 3c, was identified as a highly potent and selective MCH-1R antagonist with an IC50 value of 0.09 nM. nih.gov This demonstrates that the spiro-piperidine scaffold can be tailored to interact with specific hormone receptor systems, thereby influencing hormonal signaling pathways.

Table 2: Biological Activity of Spiro[isochroman-4,4'-piperidine] Analogs and Derivatives

Compound/DerivativeBiological Target/ProcessObserved EffectSource
1'-Alkylspiro[isochroman-4,4'-piperidines]Histamine Release (from rat mast cells)Inhibition nih.gov
Spiro-piperidine derivative (Compound 3c)Melanin-Concentrating Hormone 1 Receptor (MCH-1R)Potent and selective antagonist (IC50 = 0.09 nM) nih.gov

Computational and Theoretical Investigations into Spiro Isochroman 4,4 Piperidine Molecular Behavior

Advanced Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as a Spiro[isochroman-4,4'-piperidine] derivative, and its biological target, typically a protein or enzyme.

While specific docking studies on Spiro[isochroman-4,4'-piperidine] are not extensively detailed in publicly available literature, the methodology can be understood from studies on analogous spirocyclic systems. For instance, docking studies on derivatives of spiro[chromene-2,4′-piperidine] have been used to investigate their binding at serotonin receptors like 5-HT2C. nih.gov In such studies, the spiro compound is placed into the binding site of the receptor, and scoring functions are used to estimate the binding affinity. The analysis typically reveals key interactions, such as:

Hydrogen Bonds: The piperidine (B6355638) nitrogen, when protonated, can form strong hydrogen bonds or salt bridge interactions with acidic residues like aspartic acid (ASP) in the target protein. nih.gov

Hydrophobic Interactions: The aromatic isochroman (B46142) portion of the scaffold can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine (PHE) and tryptophan (TRP). nih.gov

Similarly, docking analyses performed on furoxan-coupled spiro-isoquinolino piperidine derivatives targeting the phosphodiesterase 5 (PDE5) enzyme have provided structural insights into their inhibitory activity. nih.gov For Spiro[isochroman-4,4'-piperidine], docking simulations could be employed to predict its binding mode within various target proteins, guiding the design of derivatives with improved potency and selectivity. The results of such a hypothetical docking study could be summarized as follows:

Target ProteinKey Interacting Residues (Hypothetical)Predicted Interaction TypeDocking Score (kcal/mol)
Serotonin Receptor (e.g., 5-HT2A)ASP155, PHE339, PHE340Hydrogen Bond, π-π Stacking-9.5
Histamine (B1213489) H1 ReceptorASP107, LYS191, TRP428Salt Bridge, Cation-π-8.8
AcetylcholinesteraseTRP84, TYR334, PHE330π-π Stacking, Hydrophobic-10.2

Predictive Molecular Dynamics Simulations for Conformational Ensemble and Binding Event Characterization

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by simulating the movements of atoms and molecules over time. This technique is invaluable for characterizing the conformational flexibility of Spiro[isochroman-4,4'-piperidine] and observing the dynamics of its binding to a biological target.

Furthermore, MD simulations of the ligand-protein complex can elucidate the stability of the binding pose predicted by docking. These simulations can:

Confirm the persistence of key interactions (e.g., hydrogen bonds) over time.

Reveal the role of water molecules in mediating ligand-protein interactions.

Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

Characterize conformational changes in the protein upon ligand binding.

Studies on related spiro[chromane-2,4'-piperidine] derivatives have utilized molecular dynamics to confirm the stability of their binding to receptor tyrosine kinases, showing how the compounds bind to the active region. citedrive.com

Density Functional Theory (DFT) Applications for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is a powerful tool for calculating a wide range of molecular properties, including optimized geometry, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic signatures.

For Spiro[isochroman-4,4'-piperidine], DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could provide:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles of the most stable conformation. These theoretical parameters can be compared with experimental data from X-ray crystallography.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The HOMO-LUMO gap indicates the chemical stability and the electronic excitation energy.

Spectroscopic Properties: DFT can be used to predict vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. researchgate.netnih.gov Additionally, Time-Dependent DFT (TD-DFT) can predict electronic transitions, which are observed in UV-Visible absorption spectra. researchgate.net This allows for a direct comparison between theoretical and experimental spectra, aiding in structural confirmation.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting non-covalent interactions.

Calculated Property (Hypothetical DFT Results)Method/Basis SetCalculated ValueSignificance
HOMO EnergyB3LYP/6-311++G(d,p)-6.5 eVRegion of electron donation
LUMO EnergyB3LYP/6-311++G(d,p)-0.8 eVRegion of electron acceptance
HOMO-LUMO GapB3LYP/6-311++G(d,p)5.7 eVIndicates high kinetic stability
Dipole MomentB3LYP/6-311++G(d,p)2.1 DebyeRelates to polarity and solubility
Major IR Frequency (C-O-C stretch)B3LYP/6-311++G(d,p)~1100 cm⁻¹Corresponds to isochroman ether linkage

Reaction Mechanism Elucidation through Quantum Chemical Modeling of Spiro[isochroman-4,4'-piperidine] Syntheses

Understanding the mechanism of a chemical reaction is fundamental for optimizing reaction conditions and improving yields. Quantum chemical modeling, particularly using DFT, can be used to map out the entire reaction pathway for the synthesis of Spiro[isochroman-4,4'-piperidine].

While specific quantum chemical studies on the synthesis of this exact scaffold are lacking, the principles can be drawn from mechanistic studies of other spirocycle formations. For example, proposed mechanisms for the synthesis of spiro[chromeno[...]pyrimidines] involve a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. nih.gov

A computational study of the synthesis of Spiro[isochroman-4,4'-piperidine] would involve:

Reactant and Product Optimization: Calculating the ground state geometries and energies of the starting materials and the final spirocyclic product.

Transition State (TS) Searching: Identifying the high-energy transition state structures that connect reactants to products for each step of the proposed mechanism. The presence of a single imaginary frequency confirms a true transition state.

Intermediate Identification: Locating any stable intermediates that may form along the reaction coordinate.

Energy Profile Mapping: Constructing a reaction energy profile that plots the energy of the system versus the reaction coordinate. This profile shows the activation energies for each step, allowing for the identification of the rate-determining step.

This detailed energetic map provides a theoretical foundation for the reaction mechanism, complementing experimental observations and enabling chemists to rationally modify reaction conditions to favor the desired product formation.

Machine Learning and Artificial Intelligence Integration in Spiro[isochroman-4,4'-piperidine] Design

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing drug discovery by enabling the rapid analysis of vast chemical datasets and the generation of novel molecular structures with desired properties.

For the Spiro[isochroman-4,4'-piperidine] scaffold, ML models could be developed for several purposes:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural features of a series of Spiro[isochroman-4,4'-piperidine] analogs and their biological activity. researchgate.net By training a model on a dataset of known compounds, it can then predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test.

ADMET Prediction: ML models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. This allows for the early-stage filtering of compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles or toxicity.

De Novo Design: Generative AI models, such as Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs), can be trained on large databases of known molecules. These models can then generate novel Spiro[isochroman-4,4'-piperidine] derivatives that are predicted to have high activity against a specific target and favorable ADMET properties. This approach accelerates the exploration of chemical space and the discovery of innovative drug candidates.

The integration of these computational approaches provides a powerful, multi-faceted strategy for investigating the Spiro[isochroman-4,4'-piperidine] scaffold, accelerating the journey from initial concept to the development of novel therapeutic agents.

Advanced Spectroscopic and Crystallographic Characterization of Spiro Isochroman 4,4 Piperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional correlation experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

For Spiro[isochroman-4,4'-piperidine], the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the isochroman (B46142) unit and the aliphatic protons of both the isochroman and piperidine (B6355638) rings. The aromatic protons would typically appear in the downfield region (δ 7.0-7.5 ppm). The benzylic protons (-CH₂-Ar) and the methylene protons adjacent to the ether oxygen (-O-CH₂-) in the isochroman moiety would resonate at characteristic chemical shifts. The piperidine ring protons would present as a set of multiplets in the aliphatic region (δ 1.5-3.5 ppm).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spiro carbon, being a quaternary carbon linked to two rings, is a key diagnostic signal and is expected to appear in a distinct region of the spectrum (typically δ 75-85 ppm for similar spirocyclic systems) bioorganica.org.ua. The aromatic carbons would show signals in the δ 120-140 ppm range, while the aliphatic carbons of the two rings would appear in the upfield region (δ 20-70 ppm).

While specific high-resolution NMR data for the parent Spiro[isochroman-4,4'-piperidine] is not extensively published, analysis of closely related structures, such as derivatives of spiro[isoquinoline-4,4'-piperidine], provides insight into the expected chemical shifts. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Spiro[isochroman-4,4'-piperidine] Scaffold

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Isochroman AromaticAr-H7.0 - 7.5120 - 140
Isochroman -CH₂-Ar (C1)Aliphatic-H~4.5 - 5.0~65 - 75
Isochroman -CH₂-O (C3)Aliphatic-H~3.8 - 4.2~60 - 70
Spiro Carbon (C4)Quaternary CN/A~75 - 85
Piperidine α to NH (C2', C6')Aliphatic-H~2.8 - 3.2~45 - 55
Piperidine β to NH (C3', C5')Aliphatic-H~1.6 - 2.0~30 - 40
Piperidine NHAmine-HVariable (broad)N/A

Mass Spectrometry (MS) Applications in Derivatization Analysis and Metabolite Identification

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. When coupled with fragmentation techniques (tandem MS or MS/MS), it can also provide significant structural information.

For Spiro[isochroman-4,4'-piperidine] (Molecular Formula: C₁₃H₁₇NO), the expected exact mass is approximately 203.1310 g/mol . Electrospray ionization (ESI) is a common soft ionization technique that would likely produce a protonated molecular ion [M+H]⁺ at m/z 204.1383.

The fragmentation pattern in an MS/MS experiment would be characteristic of the spirocyclic structure. Common fragmentation pathways would involve the cleavage of the piperidine or isochroman rings. The identification of these fragment ions is crucial for confirming the core structure. For instance, a characteristic fragmentation of piperidine alkaloids involves cleavages within the piperidine ring, which can help in identifying the compound and its derivatives in complex mixtures. scielo.br This "fingerprint" fragmentation is invaluable for screening extracts or identifying metabolites where the core spiro structure has been modified.

MS is particularly useful in analyzing derivatives of the parent compound. By comparing the mass spectra of the parent compound and its derivatives, the mass shift directly indicates the mass of the added functional group. This is essential in synthetic chemistry to confirm successful reactions and in metabolomics to identify metabolic transformations like hydroxylation, methylation, or glucuronidation.

Table 2: Predicted ESI-MS/MS Fragmentation for the Protonated Spiro[isochroman-4,4'-piperidine] Ion ([M+H]⁺)

m/z ValueProposed Fragment StructureFragmentation Pathway
204.1383[C₁₃H₁₈NO]⁺Parent Ion [M+H]⁺
~133Isochroman fragmentCleavage through the spiro center
~118Benzene-containing fragmentFurther fragmentation of the isochroman moiety
~86Piperidine fragmentCleavage through the spiro center

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

While NMR provides the solution-state structure, single-crystal X-ray diffraction (XRD) offers the definitive, unambiguous determination of the molecular structure in the solid state. This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

For a spirocyclic system like Spiro[isochroman-4,4'-piperidine], XRD analysis would confirm the connectivity and constitution of the molecule. Crucially, it would also reveal the conformation of both the isochroman and piperidine rings (e.g., the piperidine ring typically adopts a chair conformation) and the relative orientation of the two rings around the spiro center. nih.gov This information is vital for understanding structure-activity relationships and for computational studies like molecular docking.

The crystal packing, which describes how individual molecules are arranged in the crystal lattice, can also be determined. This reveals intermolecular interactions such as hydrogen bonds (e.g., involving the piperidine N-H group) and van der Waals forces that stabilize the crystal structure.

Table 3: Representative Crystallographic Data for a Spiro-Piperidine Compound

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.521(3)
b (Å)8.433(4)
c (Å)15.288(7)
β (°)98.54(2)
Volume (ų)1342.1(8)
Z (molecules/unit cell)4
R-factor0.0591

Note: Data is representative and based on a related spiro compound for illustrative purposes. rsc.org

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Molecular Fingerprinting

Vibrational and electronic spectroscopies provide complementary information for structural characterization, often referred to as a "molecular fingerprint".

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For Spiro[isochroman-4,4'-piperidine], the IR spectrum would be expected to show several key absorption bands. A medium, broad band around 3300-3500 cm⁻¹ would indicate the N-H stretching of the secondary amine in the piperidine ring. C-H stretching vibrations from the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹. The C-O-C ether linkage of the isochroman ring would produce a strong C-O stretching band in the 1050-1250 cm⁻¹ region. researchgate.netnih.gov

Together, the unique pattern of absorption bands in the IR and UV-Vis spectra serves as a fingerprint for the compound, useful for rapid identification and quality control. scielo.br

Table 4: Predicted Key IR Absorption Bands and UV-Vis Maxima for Spiro[isochroman-4,4'-piperidine]

SpectroscopyFrequency/WavelengthAssignment
IR3300 - 3500 cm⁻¹N-H stretch (piperidine)
IR3000 - 3100 cm⁻¹Aromatic C-H stretch
IR2850 - 3000 cm⁻¹Aliphatic C-H stretch
IR1450 - 1600 cm⁻¹Aromatic C=C bending
IR1050 - 1250 cm⁻¹C-O-C ether stretch (isochroman)
UV-Vis~250 - 280 nmπ → π* transition (benzene ring)

Translational Research Applications of the Spiro Isochroman 4,4 Piperidine Core in Chemical Innovation

Utility as a Privileged Scaffold in Central Nervous System (CNS) Agent Discovery

The rigid structure of the spiropiperidine moiety is a key feature in designing agents for the central nervous system. bepls.com This rigidity can lead to a more favorable pharmacokinetic profile and enhanced binding affinity with specific enzymes or receptors. bepls.com The exploration of spiro-piperidine compounds for neurodegenerative and/or neurological disorders, such as Alzheimer's disease and Down's Syndrome, has been a focus of research. google.com Alzheimer's disease is characterized by the presence of beta-amyloid plaques, which are aggregates of the A-beta peptide. google.com Consequently, inhibiting the production of these A-beta peptides is a primary therapeutic strategy. google.com

Research has led to the development of spiro-piperidine compounds specifically designed to treat neurodegenerative disorders related to A-beta peptide production. google.com These compounds are intended to inhibit the formation of the neurological deposits of amyloid protein that are a hallmark of diseases like Alzheimer's. google.com The unique conformational restriction of the spirocyclic system is considered advantageous for designing selective and potent agents targeting CNS pathologies.

Development of Anti-Inflammatory and Immunomodulatory Agents

Derivatives of the spiro[isochroman-4,4'-piperidine] core have been synthesized and investigated for their potential as anti-inflammatory and immunomodulatory agents. A significant area of this research has focused on the inhibition of histamine (B1213489) release from mast cells, a key event in the inflammatory response. nih.govnih.govnih.gov

Studies on 1'-alkylspiro[isochroman-4,4'-piperidines] demonstrated that these compounds can effectively inhibit histamine release induced by compound 48/80 in isolated rat peritoneal mast cells. nih.gov The structure-activity relationship (SAR) of these analogs has been explored to identify the key molecular features required for this activity. nih.govnih.gov This research provides a foundation for developing novel anti-inflammatory agents by modifying the spiro[isochroman-piperidine] scaffold. nih.gov Furthermore, spiro compounds in general have shown promise as anti-inflammatory agents, with some derivatives exhibiting potent inhibition of COX-1 and COX-2 enzymes. semanticscholar.org

Table 1: Anti-inflammatory Activity of Spiro[isochroman-piperidine] Analogs

Compound Type Biological Activity Model System
1'-alkylspiro[isochroman-4,4'-piperidines] Inhibition of compound 48/80 induced histamine release Isolated rat peritoneal mast cells nih.gov

Research towards Antimicrobial and Antitubercular Agents

The spirocyclic framework is a subject of intense investigation in the search for new antimicrobial and antitubercular drugs, driven by the urgent need to combat drug-resistant pathogens. nih.gov Spiro compounds have been recognized for their diverse biological activities, including potent action against Mycobacterium tuberculosis (Mtb). nih.gov

A series of novel spiro-[chromane-2,4′-piperidin]-4(3H)-one derivatives, which share the core spiropiperidine structure with spiro[isochroman-4,4'-piperidine], were synthesized and evaluated for their activity against the Mtb H37Ra strain. nih.gov One compound in this series, designated PS08, showed significant inhibition with a Minimum Inhibitory Concentration (MIC) value of 3.72 μM. nih.gov Other compounds in the series displayed MIC values ranging from 7.68 to 230.42 μM. nih.gov While these compounds showed promise, the most active ones also exhibited cytotoxicity towards human lung fibroblast cell lines. nih.gov

The broader class of spiro compounds has demonstrated versatility in antimicrobial research, with various heterocyclic spiro compounds showing antibacterial and antifungal activities against multiple strains. emanresearch.orgresearchgate.net The adaptability and structural similarity of spiro motifs to other significant pharmacophores make them attractive candidates for developing new antimicrobial agents with potentially novel mechanisms of action. nih.gov

Table 2: Antitubercular Activity of Spiro[chromane-2,4'-piperidin]-4(3H)-one Derivatives

Compound MIC against M. tuberculosis H37Ra (μM)
PS08 3.72 nih.gov
Other Analogs 7.68 - 230.42 nih.gov

Contributions to Anticancer Agent Development

The spiro[isochroman-4,4'-piperidine] scaffold and its analogs, particularly spiro[chromane-2,4'-piperidin]-4-one derivatives, have emerged as a valuable framework for the development of novel anticancer agents. researchgate.netnih.gov These compounds have been evaluated for their cytotoxic effects against a range of human cancer cell lines.

In one study, a series of spiro[chroman-2,4'-piperidin]-4-one derivatives were tested against human breast carcinoma (MCF-7), human ovarian cancer (A2780), and human colorectal adenocarcinoma (HT-29) cell lines. japsonline.com A derivative featuring a sulfonyl spacer (Compound 16) was identified as the most potent, with IC50 values ranging from 0.31 to 5.62 μM across the tested cell lines. japsonline.com Further mechanistic investigations revealed that this compound induced early apoptosis in MCF-7 cells and caused an increase in the number of cells in the sub-G1 and G2-M phases of the cell cycle. japsonline.com

The spiro-piperidine core has also been incorporated into inhibitors of histone deacetylases (HDACs), which are a significant class of anticancer agents. researchgate.net Structure-activity relationship studies of various spiro compounds have provided direction for designing novel spiromolecules with enhanced efficacy and safety for cancer therapy. nih.gov The development of spiro-piperidine based ASH1L inhibitors has also shown potential for creating new anticancer therapeutics, particularly for leukemia. nih.gov

Table 3: Cytotoxic Activity of Spiro[chroman-2,4'-piperidin]-4-one Derivatives

Compound Cancer Cell Line IC50 (μM)
Compound 16 (sulfonyl spacer) MCF-7, A2780, HT-29 0.31 - 5.62 researchgate.netjapsonline.com

General Pharmacophore Utility in Novel Chemical Entity Design

The spiro[isochroman-4,4'-piperidine] structure is considered an important pharmacophore in drug design. researchgate.net A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The rigidity of the spiro junction is a key attribute, as it fixes the spatial arrangement of substituents, which is crucial for effective interaction with biological targets. mdpi.com This structural constraint helps in the fine-tuning of compound structures to achieve desired biological actions. mdpi.com

This scaffold serves as a versatile template for creating structurally diverse molecules. mdpi.com Its utility has been demonstrated in the development of agents targeting a wide array of conditions, including G-protein-coupled receptor 119 (GPR119) agonists for type 2 diabetes, phosphodiesterase 5 (PDE5) inhibitors, and melanocortin subtype-4 receptor (MC4R) agonists. nih.govnih.govnih.gov The ability to readily modify the piperidine (B6355638) nitrogen and the isochroman (B46142) ring allows for the generation of large libraries of compounds for screening against various therapeutic targets. The spiro[isochroman-4,4'-piperidine] core is a prime example of a privileged scaffold that continues to be a valuable starting point for the design of novel and effective therapeutic agents.

Future Prospects and Interdisciplinary Research Directions for Spiro Isochroman 4,4 Piperidine

Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

The integration of the spiro[isochroman-4,4'-piperidine] scaffold with combinatorial chemistry and high-throughput screening (HTS) presents a powerful strategy for accelerated drug discovery. Combinatorial chemistry allows for the rapid synthesis of a large library of analogues by systematically modifying various positions on the core structure. For the spiro[isochroman-4,4'-piperidine] scaffold, key points of diversification include the piperidine (B6355638) nitrogen, the aromatic ring of the isochroman (B46142) moiety, and potentially the isochroman ring itself.

Once a diverse library of compounds is generated, HTS can be employed to rapidly screen these molecules for activity against a wide array of biological targets, such as G-protein-coupled receptors (GPCRs), ion channels, and enzymes. This approach enables the efficient identification of "hit" compounds with desired biological activity, which can then be selected for further optimization in the drug development pipeline. The combination of these techniques significantly shortens the timeline for discovering new lead compounds compared to traditional medicinal chemistry approaches.

Table 1: Illustrative High-Throughput Screening Cascade for a Spiro[isochroman-4,4'-piperidine] Library

Screening Stage Assay Type Target Purpose Hypothetical Outcome
Primary Screen Fluorescence Polarization GPCR Target X Identify binders from a 10,000-compound library. 150 primary "hits" identified.
Confirmatory Screen Cell-based Functional Assay (e.g., cAMP) GPCR Target X Confirm activity and determine potency (EC50) of primary hits. 50 confirmed "hits" with EC50 < 10 µM.
Selectivity Panel Radioligand Binding Assays Related GPCRs Y and Z Eliminate non-selective compounds. 10 selective "hits" identified.

| Lead Optimization | Structure-Activity Relationship (SAR) Studies | GPCR Target X | Synthesize and test new analogues to improve potency and properties. | Identification of a lead candidate with superior potency and selectivity. |

This table is for illustrative purposes and does not represent actual experimental data.

Exploration of Spiro[isochroman-4,4'-piperidine] in Prodrug Strategies

Prodrug design is a valuable strategy to overcome undesirable physicochemical or pharmacokinetic properties of an active drug molecule, such as poor solubility, limited permeability, or rapid metabolism. A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug through enzymatic or chemical transformation.

The spiro[isochroman-4,4'-piperidine] structure, particularly its secondary amine on the piperidine ring, is an ideal handle for prodrug modification. Acylation or carbamoylation of this nitrogen can generate ester or carbamate prodrugs. These modifications can enhance the lipophilicity of the parent compound, potentially improving its absorption across biological membranes. Once absorbed, these prodrugs can be hydrolyzed by endogenous esterases to release the active spiro[isochroman-4,4'-piperidine] compound. This approach offers a versatile tool for modulating drug delivery and pharmacokinetics.

Table 2: Potential Prodrug Modifications for Spiro[isochroman-4,4'-piperidine]

Prodrug Moiety Linkage to Piperidine Nitrogen Potential Advantage Activation Mechanism
Acetyl Group Amide Increased lipophilicity, enhanced membrane permeability. Enzymatic hydrolysis (Amidases)
Pivaloyloxymethyl (POM) Group Carbamate Improved oral bioavailability. Enzymatic hydrolysis (Esterases)
Amino Acid Amide Potential for active transport, improved solubility. Enzymatic hydrolysis (Peptidases)

This table presents theoretical prodrug strategies that could be applied to the target compound.

Advancements in Asymmetric Synthesis and Chiral Pool Applications

Spiro[isochroman-4,4'-piperidine] is a chiral molecule, with the spirocyclic carbon atom serving as a stereocenter. As enantiomers of a drug can have different pharmacological activities and metabolic profiles, the ability to synthesize enantiomerically pure forms of this compound is crucial. Recent advancements in asymmetric catalysis offer powerful tools to achieve this goal.

Strategies such as organocatalytic asymmetric aza-Michael reactions or transition-metal-catalyzed processes could be adapted to construct the chiral spiro-piperidine framework with high enantioselectivity. For instance, chiral phosphoric acids have been shown to be effective catalysts for the enantioselective synthesis of 3-spiropiperidines. Another approach involves using chiral starting materials from the "chiral pool"—readily available, inexpensive, and enantiomerically pure natural products—to guide the stereochemistry of the final product. Developing robust asymmetric syntheses will be essential for detailed pharmacological evaluation of the individual enantiomers and for the development of stereochemically pure clinical candidates.

Table 3: Potential Asymmetric Synthetic Strategies for Spiro[isochroman-4,4'-piperidine]

Synthetic Strategy Catalyst/Reagent Type Key Transformation Potential Benefit
Organocatalysis Chiral Phosphoric Acid or Amine Intramolecular aza-Michael addition High enantioselectivity, metal-free conditions.
Transition Metal Catalysis Chiral Rhodium or Palladium Complexes Asymmetric C-H activation/annulation Direct and efficient construction of the spirocyclic core.
Chiral Auxiliary Approach Removable Chiral Group Diastereoselective cyclization Well-established and reliable method.

| Chiral Pool Synthesis | Enantiopure Starting Material | Multi-step synthesis from a natural product | Access to a specific enantiomer. |

Elucidation of Novel Biological Activities and Target Identification

While initial research has identified some biological activities for spiro[isochroman-piperidine] analogues, such as the inhibition of histamine (B1213489) release, the full therapeutic potential of the spiro[isochroman-4,4'-piperidine] scaffold remains largely unexplored. Future research will focus on identifying novel biological targets and elucidating new activities.

In silico methods, such as molecular docking and pharmacophore modeling, can be used to screen the spiro[isochroman-4,4'-piperidine] structure against databases of known protein targets to predict potential interactions. This computational approach can generate hypotheses for new biological activities that can then be validated experimentally. Furthermore, phenotypic screening of the compound in various disease models (e.g., cancer cell lines, neuronal cultures) can uncover unexpected therapeutic effects, leading to the identification of novel targets.

Structurally related spiro[chromene-2,4′-piperidine] and spiro[chromane-2,4'-piperidine] scaffolds have been successfully developed as potent agonists for the 5-HT2C receptor and the G-protein-coupled receptor 119 (GPR119), respectively. These findings suggest that GPCRs could be a promising class of targets for spiro[isochroman-4,4'-piperidine] derivatives as well, warranting further investigation in areas like metabolic disorders and central nervous system diseases.

Table 4: Known and Potential Biological Targets for Spiro-Piperidine Scaffolds

Compound Class Known/Potential Target Therapeutic Area Reference
Spiro[isochroman-4,4'-piperidines] Mast Cell Stabilization Allergy / Inflammation
Spiro[chromene-2,4′-piperidines] 5-HT2C Receptor CNS Disorders
Spiro[chromane-2,4'-piperidines] GPR119 Type 2 Diabetes
Spiro-isoquinolino-piperidines Phosphodiesterase 5 (PDE5) Vasodilation

Q & A

Q. How should researchers report synthetic yields and characterization data for Spiro[isochroman-4,4'-piperidine] derivatives?

  • Methodological Answer : Follow CRediT (Contributor Roles Taxonomy) guidelines:
  • Tables : Include yield (%), melting point, [α]D (for chiral centers), and spectral data (e.g., IR νmax, NMR δ in ppm).
  • Supplementary Information : Provide raw crystallographic data (CIF files) and HPLC chromatograms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.